molecular formula C19 H33 N O2 S B231713 4'-Methyldodecane-1-sulfonanilide CAS No. 17417-32-2

4'-Methyldodecane-1-sulfonanilide

Cat. No.: B231713
CAS No.: 17417-32-2
M. Wt: 339.5 g/mol
InChI Key: JKWPCVDUIXRKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methyldodecane-1-sulfonanilide, with the molecular formula C19H33NO2S and a molecular weight of 339.5 g/mol, is a useful research compound belonging to the class of substituted alkyl sulfonanilides . Its structure consists of a dodecane chain linked via a sulfonyl group to a 4-methylaniline moiety . This compound is offered with a high purity level of 95% and is designed for in-vitro studies in controlled laboratory settings . As an organic compound containing a sulfonanilide functional group—a sulfur atom connected to two oxygen atoms, one carbon atom, and one nitrogen atom—it serves as a valuable intermediate for researchers investigating the properties and reactivity of sulfonamide derivatives . The synthetic route to this molecule typically involves the reaction of dodecane-1-sulfonyl chloride with 4-methylaniline in the presence of a base . Please note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use .

Properties

CAS No.

17417-32-2

Molecular Formula

C19 H33 N O2 S

Molecular Weight

339.5 g/mol

IUPAC Name

N-(4-methylphenyl)dodecane-1-sulfonamide

InChI

InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-23(21,22)20-19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3

InChI Key

JKWPCVDUIXRKJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C

Pictograms

Environmental Hazard

Synonyms

Substituted alkyl sulfonamide

Origin of Product

United States

Preparation Methods

Generation of Dodecane-1-sulfonyl Chloride

The sulfonation of dodecane involves introducing a sulfonyl group (-SO2_2) to the terminal carbon. Two primary methods are employed:

Chlorosulfonic Acid Reaction

Dodecane reacts with chlorosulfonic acid (HSO3_3Cl) under controlled temperatures (0–5°C) to form dodecane-1-sulfonyl chloride. Excess reagent is neutralized with ice-water, and the product is extracted using non-polar solvents like toluene.

Thiol Oxidation Pathway

An alternative route involves oxidizing 1-dodecanethiol to the sulfonic acid using hydrogen peroxide (H2_2O2_2) and a tungstate catalyst, followed by chlorination with phosphorus pentachloride (PCl5_5). This method minimizes by-products and is favored for high-purity applications.

Table 1: Comparison of Sulfonation Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Chlorosulfonic AcidHSO3_3Cl, toluene0–57892
Thiol OxidationH2_2O2_2, Na2_2WO4_450–608597

Coupling with 4-Methylaniline

Reaction Conditions

The sulfonyl chloride intermediate is reacted with 4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under nitrogen atmosphere. A base such as pyridine or triethylamine is added to scavenge HCl, driving the reaction to completion.

C12H25SO2Cl+H2NC6H4CH3BaseC19H33NO2S+HCl\text{C}{12}\text{H}{25}\text{SO}2\text{Cl} + \text{H}2\text{N}-\text{C}6\text{H}4-\text{CH}3 \xrightarrow{\text{Base}} \text{C}{19}\text{H}{33}\text{NO}2\text{S} + \text{HCl}

Catalytic Enhancements

Phase transfer catalysts like tetrabutylammonium hydrogensulfate (5 mol%) improve interfacial reactivity, particularly in biphasic systems (e.g., toluene/water). This approach, detailed in patent WO2006002690A1, achieves yields exceeding 90%.

Table 2: Optimization of Coupling Reaction

CatalystSolventTime (h)Yield (%)
NoneDMF1265
PyridineToluene882
Tetrabutylammonium HSO4_4^-Toluene/H2_2O694

Oxidation of Sulfide Intermediates

In cases where sulfide precursors are used, oxidation to sulfones is critical. Hydrogen peroxide (35%) with sodium tungstate (Na2_2WO4_4) at 50–60°C effectively converts sulfides to sulfones without over-oxidation. This step is integral to routes starting from dodecanethiol derivatives.

Purification and Characterization

Crystallization

Crude this compound is purified via recrystallization from methanol or ethyl acetate, achieving >99% purity (HPLC).

Analytical Validation

  • Mass Spectrometry : Molecular ion peak at m/z 339.5 [M+H]+^+.

  • NMR : 1^1H NMR (CDCl3_3): δ 0.88 (t, 3H), 1.26 (m, 18H), 2.32 (s, 3H), 7.12–7.45 (Ar-H).

Industrial Synthesis Considerations

Cost Efficiency

Using sodium sulfide (Na2_2S) as a sulfur source and optimizing PTC loading reduce raw material costs by ~20% compared to traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.